(R)-(+)-Etomoxir sodium salt
Overview
Description
“®-(+)-Etomoxir sodium salt” belongs to the oxirane carboxylic acid group of compounds and mediates metabolic channeling of fatty acid precursors . It favors oxidative stress in T cells and prevents T cell differentiation . It inhibits fatty acid oxidation and promotes hunger and food intake . It is an inhibitor of carnitine palmitoyltransferase I (CPT1); inhibits β-oxidation in mitochondria . It has been shown to inhibit cardiolipin biosynthesis from exogenous fatty acid in H9c2 cells .
Molecular Structure Analysis
The molecular weight of “®-(+)-Etomoxir sodium salt” is 320.74 g/mol . Its chemical formula is C15H18ClNaO4 . The SMILES string representation is [Na+].[O-]C(=O)[C@@]1(CCCCCCOC2=CC=C(Cl)C=C2)CO1 .Physical And Chemical Properties Analysis
“®-(+)-Etomoxir sodium salt” is a white powder that is freely soluble in water .Scientific Research Applications
Diagnostic and Molecular Imaging : Etomoxir has been used in radiochemical synthesis for diagnostic metabolic studies and molecular imaging. It is particularly significant in labeling with radioiodine, which could be crucial in molecular imaging (Abbas, Yunus, & Feinendegen, 2011).
Metabolic Studies in Hepatocytes : The compound has been studied for its impact on beta-oxidation and esterification of palmitate in human, rat, and guinea pig hepatocytes. Its inhibitory action on carnitine palmitoyltransferase I varies among these species, affecting the partitioning between beta-oxidation and esterification (Agius, Peak, & Sherratt, 1991).
Effects on Glucose Metabolism : Etomoxir's impact on glucose kinetics has been investigated, particularly in the context of its potential as an antiketonaemic and antidiabetic drug. Studies have explored how it influences glucose turnover and recycling in rats, revealing complex effects on glucose metabolism (Kruszynska & Sherratt, 1987).
Oxidative Stress and Cellular Metabolism : Research has shown that Etomoxir can induce severe oxidative stress at commonly used concentrations, particularly in studies involving T cells. This highlights the need for caution in its use due to potential non-specific effects on oxidative metabolism and cellular redox (O’Connor et al., 2018).
Binding Studies with Human Serum Albumin : Etomoxir's binding properties to human serum albumin have been studied, revealing the presence of two independent and nonequivalent classes of binding sites on the albumin molecule. This research is vital for understanding how etomoxir interacts with proteins in the human body (Vestemar, Medic-Saric, & Rendic, 1994).
Congestive Heart Failure Treatment : Etomoxir has been evaluated as a treatment for congestive heart failure. It acts by inhibiting mitochondrial CPT1 and switching energy metabolism from fatty acids to glucose oxidation. Although it showed potential benefits, the study had to be stopped due to high liver transaminase levels in patients (Holubarsch et al., 2007).
Effects on Adipose Differentiation-Related Protein : A study on rats treated with etomoxir showed induction of the adipose differentiation-related protein in the liver, suggesting a potential relationship between drug-induced expression of this protein and lipid accumulation (Steiner et al., 1996).
Therapeutic Potential in Prostate Cancer : Research indicates that etomoxir, as an inhibitor of the carnitine palmitoyltransferase (CPT1) enzyme, could be a therapeutic target for prostate cancer. It affects lipid metabolism and has been shown to decrease tumor growth in prostate cancer models (Schlaepfer et al., 2014).
Future Directions
While the future directions specific to “®-(+)-Etomoxir sodium salt” are not detailed in the search results, research on similar sodium salts suggests potential applications in energy storage technologies . Additionally, research on sodium toxicity suggests that future research should investigate low-salt interventions with levels of sodium intake associated with ancestral hunter-gatherer tribes .
properties
IUPAC Name |
sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPACBEVZENYWOL-XFULWGLBSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720952 | |
Record name | Sodium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Etomoxir sodium salt | |
CAS RN |
828934-41-4 | |
Record name | Etomoxir free acid sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0828934414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-2-[6-(4-Chlorophenoxy)hexyl]-oxirane-2-carboxylic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOMOXIR FREE ACID SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6MN4UHR8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.